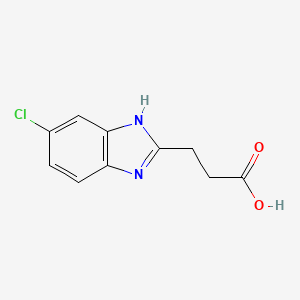

3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid

説明

3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid typically involves the reaction of 6-chloro-1H-benzoimidazole with propionic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

化学反応の分析

Types of Reactions

3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the substituents involved .

科学的研究の応用

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid, exhibit promising antimicrobial activity. A study on phenoxyalkylbenzimidazoles demonstrated their effectiveness against Mycobacterium tuberculosis, suggesting that modifications in the structure could enhance their potency against resistant strains . The presence of the chloro group in the compound may contribute to its increased activity by influencing electron density and molecular interactions.

Anticancer Potential

Benzimidazole derivatives have been investigated for their anticancer properties. Compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have highlighted that certain benzimidazole derivatives can inhibit tubulin polymerization, a crucial process for mitosis in cancer cells .

Synthesis and Structure-Activity Relationships

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from simple benzimidazole precursors. The introduction of the chloro group can be achieved through halogenation reactions, while the propionic acid moiety can be added via carboxylation techniques or through the use of appropriate coupling reagents.

Structure-Activity Relationship Studies

Understanding the SAR is critical for optimizing the efficacy of benzimidazole derivatives. For instance, studies have shown that varying the substituents on the benzimidazole ring can significantly affect biological activity. The introduction of electron-withdrawing groups like chlorine enhances potency against certain pathogens by stabilizing the active form of the compound .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

Similar compounds to 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid include other benzimidazole derivatives, such as:

- 6-Chloro-1H-benzoimidazole

- 2-Propionic acid benzimidazole

- 5-Fluoro-1H-benzoimidazole

- 5-Chloro-1H-benzoimidazole

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of the benzimidazole ring with a propionic acid side chain. This structural feature may confer specific biological activities and chemical properties that make it valuable for various applications in research and industry .

生物活性

3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 238.67 g/mol. The compound features a benzimidazole ring substituted with a chlorine atom and a propanoic acid moiety, which contributes to its unique biochemical properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against several bacterial strains.

- Anticancer Activity : Initial data indicate potential for inhibiting cancer cell proliferation.

- Enzyme Modulation : The compound interacts with various enzymes and receptors, which is crucial for understanding its pharmacological profile.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Enzyme Interaction | Modulates activity of specific enzymes |

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of enzyme activities, which may have therapeutic implications in various diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

- Cancer Cell Proliferation : In vitro assays demonstrated that the compound reduced the viability of specific cancer cell lines by inducing apoptosis. This effect was mediated through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the benzimidazole ring can significantly alter its biological activity. For instance, substituting different halogens or alkyl groups may enhance or reduce its potency against target enzymes.

Table 2: SAR Findings

| Substitution Position | Substituent Type | Effect on Activity |

|---|---|---|

| 6 | Chlorine | Increased antimicrobial activity |

| 2 | Methyl | Enhanced anticancer properties |

| 4 | Fluorine | Reduced enzyme inhibition |

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To explore the pathways involved in its anticancer and antimicrobial activities.

- Development of Derivatives : To optimize the compound's activity through structural modifications.

特性

IUPAC Name |

3-(6-chloro-1H-benzimidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPODEKMPICKOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424388 | |

| Record name | 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82138-56-5 | |

| Record name | 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。